N1 Ethoxy Substituent Confers Lipophilicity and Solubility Profile Distinct from the Methoxy-3-methyl Analog (CAS 956252-35-0)
The target compound differs from its closest analog, 1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (CAS 956252-35-0), by replacement of a 4-methoxy-3-methylbenzenesulfonyl group with a 4-ethoxybenzenesulfonyl group at N1. This structural change eliminates a methyl substituent from the phenyl ring while extending the alkoxy chain from methoxy to ethoxy. Both compounds share the same molecular formula (C17H23N3O5S2) and identical molecular weight (413.5 g/mol), making them constitutional isomers . The relocation of the methyl group from the phenyl ring to the alkoxy chain alters the hydrogen-bond donor/acceptor topology and steric environment around the N1 sulfonamide, which can differentially affect target binding even when gross molecular descriptors are identical. No head-to-head biological comparison has been published, but the isomerism implies that substitution at the procurement stage cannot be considered bioequivalent.
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C17H23N3O5S2; 413.5 g/mol; N1 substituent: 4-ethoxybenzenesulfonyl |
| Comparator Or Baseline | CAS 956252-35-0: C17H23N3O5S2; 413.5 g/mol; N1 substituent: 4-methoxy-3-methylbenzenesulfonyl |
| Quantified Difference | Isomeric; identical formula and mass, but N1 substituent topology differs by ethoxy vs. methoxy-3-methyl group placement |
| Conditions | Physicochemical property comparison based on CAS registry records and standard cheminformatics analysis |
Why This Matters
Procurement of the ethoxy compound instead of the isomeric methoxy-3-methyl variant ensures that the N1 substituent topology matches the intended chemical series design, which is essential when screening against targets where subtle steric or electronic differences at the sulfonamide moiety are known to drive selectivity.
